2-Bromo-4-fluoro-6-methoxybenzonitrile

Catalog No.
S822128
CAS No.
1936155-98-4
M.F
C8H5BrFNO
M. Wt
230.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-6-methoxybenzonitrile

CAS Number

1936155-98-4

Product Name

2-Bromo-4-fluoro-6-methoxybenzonitrile

IUPAC Name

2-bromo-4-fluoro-6-methoxybenzonitrile

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

InChI

InChI=1S/C8H5BrFNO/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-3H,1H3

InChI Key

TZXQEWAKWSBFIV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)F)Br)C#N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)C#N

2-Bromo-4-fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8_8H5_5BrFNO. This compound is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring. Its unique structural properties make it significant in various fields of chemical research, particularly in organic synthesis and medicinal chemistry.

There is no current information available on the mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzonitrile.

  • Nitriles can be mildly toxic if ingested or inhaled.
  • The bromo and fluoro substituents might raise halogenation hazards, requiring appropriate handling procedures [, ].

  • Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck coupling, to form biaryl compounds.

The synthesis of 2-Bromo-4-fluoro-6-methoxybenzonitrile typically involves the following methods:

  • Starting Material: 4-Methoxybenzonitrile is commonly used as the precursor.
  • Bromination and Fluorination: The compound is synthesized through bromination and fluorination reactions under controlled conditions to ensure high yield and purity.
  • Industrial Production: Large-scale production may utilize continuous flow reactors for efficiency and safety, optimizing reaction conditions for bromination and fluorination processes .

2-Bromo-4-fluoro-6-methoxybenzonitrile has a variety of applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: The compound is explored for its potential interactions with biomolecules.
  • Medicine: It may be utilized in the development of new therapeutic agents.
  • Industry: It acts as a precursor in manufacturing agrochemicals, dyes, and polymers .

Interaction studies involving 2-Bromo-4-fluoro-6-methoxybenzonitrile focus on its reactivity with various nucleophiles and electrophiles. The unique combination of bromine, fluorine, and methoxy groups suggests potential for diverse interactions within biological systems. Detailed studies are necessary to understand its binding affinities and mechanisms of action in biological contexts .

Several compounds share structural similarities with 2-Bromo-4-fluoro-6-methoxybenzonitrile. Here are some notable examples:

Compound NameStructural Features
2-Bromo-4-fluoro-6-methylbenzonitrileContains bromine, fluorine, and methyl groups
2-Bromo-4-chloro-6-methoxybenzonitrileContains bromine, chlorine, and methoxy groups
3-Bromo-2-fluoro-6-methoxybenzonitrileContains bromine, fluorine, and methoxy groups
4-Bromo-2-fluoro-6-methoxybenzonitrileContains bromine, fluorine, and methoxy groups

Comparison

2-Bromo-4-fluoro-6-methoxybenzonitrile stands out due to its unique combination of both bromine and fluorine atoms along with a methoxy group. These substituents significantly influence its reactivity compared to similar compounds, allowing for distinct chemical behavior that is valuable in research applications .

IUPAC Name: 2-Bromo-4-fluoro-6-methoxybenzonitrile
CAS Number: 1936155-98-4
SMILES: COC1=C(C(=CC(=C1)F)Br)C#N
InChIKey: TZXQEWAKWSBFIV-UHFFFAOYSA-N

The compound’s nomenclature adheres to systematic IUPAC rules, with substituents arranged in alphabetical order. The bromine and fluorine atoms introduce distinct electronic effects, while the methoxy group enhances solubility and directs regioselectivity in reactions.

PropertyValue
Molecular FormulaC₈H₅BrFNO
Molecular Weight230.03 g/mol
Canonical SMILESCOC1=C(C(=CC(=C1)F)Br)C#N
InChIInChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3

Structural Features

The benzene ring’s substituents create a meta-para arrangement of bromine (2-position) and fluorine (4-position), with the methoxy group at the 6-position. This configuration balances steric and electronic effects, influencing reactivity in cross-coupling reactions.

Historical Context in Heterocyclic Chemistry

The development of halogenated benzonitriles dates to early 20th-century organic chemistry, driven by the need for reactive intermediates in pharmaceutical synthesis. Benzonitrile itself was first synthesized in 1844 via thermal dehydration of ammonium benzoate. The introduction of halogens and methoxy groups became systematic in the mid-20th century, enabling precise control over electronic and steric properties.

Evolution of Substituted Benzonitriles

  • Bromine: Introduced as a leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).
  • Fluorine: Enhances metabolic stability and lipophilicity in drug candidates.
  • Methoxy Group: Serves as a directing group and solubility enhancer.

This compound’s synthesis reflects advancements in regioselective halogenation and functional group interconversion, particularly in the context of heterocyclic chemistry.

Significance in Modern Organic Synthesis

2-Bromo-4-fluoro-6-methoxybenzonitrile is pivotal in synthesizing complex molecules due to its multifunctional reactivity.

Key Applications

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: The bromine atom enables coupling with boronic acids to form biaryl structures, a common step in kinase inhibitor synthesis.
    • Buchwald-Hartwig Amination: Fluorine’s electron-withdrawing effect facilitates C–N bond formation.
  • Nucleophilic Substitution:
    The methoxy group can be demethylated to a hydroxyl group, enabling further functionalization.

  • Pharmaceutical Intermediates:

    • Used in synthesizing metallo-beta-lactamase inhibitors and ALK2 kinase inhibitors.
    • Serves as a precursor to benzamide derivatives with antimicrobial activity.
Reaction TypeExample ApplicationReagents/Conditions
Suzuki-Miyaura CouplingBiaryl formationPd(PPh₃)₄, Na₂CO₃, DME/H₂O
DemethylationHydroxyl group introductionBBr₃, DCM, -78°C to rt
AminationAniline derivative synthesisPd₂(dba)₃, Xantphos, toluene

Case Study: Synthesis of Kinase Inhibitors

In a 2015 patent, 2-bromo-4-fluoro-6-methoxybenzonitrile was converted to a benzamide intermediate via hydrolysis, followed by Suzuki coupling with pyridine boronates. This route highlights its role in constructing kinase-binding motifs.

XLogP3

2.4

Dates

Last modified: 04-14-2024

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